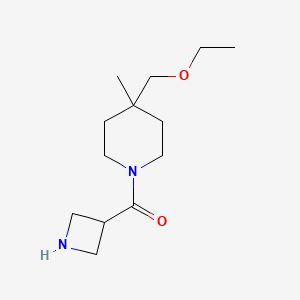
1-(1-(2-fluoroethyl)pyrrolidin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid
Vue d'ensemble
Description
1-(1-(2-Fluoroethyl)pyrrolidin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid, also known as FEPT, is a synthetic small molecule that has been used in a variety of scientific research applications. It has been studied for its potential use as an inhibitor of various enzymes, for its ability to modulate protein-protein interactions, and for its ability to act as an agonist of certain receptors. FEPT has also been used in a number of biochemical and physiological studies due to its ability to interact with various targets. In
Applications De Recherche Scientifique
Pharmaceutical Testing
This compound is utilized in pharmaceutical testing as a high-quality reference standard . Its structural specificity allows for the precise calibration of analytical instruments and the validation of test methods, ensuring the accuracy and reliability of pharmaceutical analyses.
Medicinal Chemistry
In medicinal chemistry, the compound finds application in the design of new drug candidates. Its unique structure, which includes a triazole ring, is often explored for its potential interactions with biological targets, aiding in the development of medications with improved efficacy and safety profiles.
Biochemistry Research
Biochemists study this compound for its role in enzyme inhibition and receptor binding. The fluoroethyl group may interact with active sites in enzymes or receptors, providing insights into the mechanisms of action and aiding in the discovery of biochemical pathways.
Pharmacological Studies
Pharmacologists may investigate the compound’s effects on biological systems, evaluating its pharmacodynamics and pharmacokinetics . Understanding how the compound behaves in the body can lead to the development of new therapeutic agents with targeted actions and minimal side effects.
Propriétés
IUPAC Name |
1-[1-(2-fluoroethyl)pyrrolidin-3-yl]triazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13FN4O2/c10-2-4-13-3-1-7(5-13)14-6-8(9(15)16)11-12-14/h6-7H,1-5H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEQSPCWTOHDQJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2C=C(N=N2)C(=O)O)CCF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13FN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-(2-fluoroethyl)pyrrolidin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















